Product packaging for 2-Phenyl-1H-phenanthro[9,10-d]imidazole(Cat. No.:CAS No. 6931-31-3)

2-Phenyl-1H-phenanthro[9,10-d]imidazole

Cat. No.: B13788721
CAS No.: 6931-31-3
M. Wt: 294.3 g/mol
InChI Key: DULAFGGSBLJMNV-UHFFFAOYSA-N
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Description

Contextualization within Phenanthroimidazole Chemistry

2-Phenyl-1H-phenanthro[9,10-d]imidazole belongs to the larger class of phenanthroimidazole (PI) derivatives. These compounds are characterized by the fusion of a phenanthrene (B1679779) and an imidazole (B134444) ring system. The introduction of a phenyl group at the 2-position of the imidazole ring is a common structural motif, giving rise to the specific compound of interest. The properties of phenanthroimidazole derivatives can be finely tuned by introducing various substituents at different positions on the aromatic core. mdpi.com For instance, the addition of functional groups can lead to a bathochromic shift in both absorption and emission spectra. mdpi.com This tunability makes the phenanthroimidazole scaffold a versatile platform for the development of new functional materials.

Significance of the Phenanthro[9,10-d]imidazole Core in Functional Molecules

The phenanthro[9,10-d]imidazole core is a privileged scaffold in the design of functional molecules due to its inherent properties. The extended π-conjugated system of the phenanthrene moiety, combined with the electron-donating or -accepting nature of the imidazole ring, leads to interesting electronic and optical characteristics. iucr.orgnih.gov This D-π-A (donor-π-acceptor) arrangement allows for tunable properties that can be controlled by appropriate substituents. iucr.orgnih.gov

Key characteristics of the phenanthro[9,10-d]imidazole core include:

High Thermal Stability: Phenanthroimidazole derivatives are known for their excellent thermal properties, often exhibiting high melting points and decomposition temperatures. mdpi.comresearchgate.net

Luminescence: Many derivatives are highly luminescent in both solution and solid states, often emitting in the blue region of the spectrum. researchgate.net

Electrochemical Activity: These compounds can undergo reversible oxidation and reduction processes, making them suitable for applications in organic electronics. researchgate.net

Intermolecular Interactions: The planar structure facilitates π–π stacking and hydrogen bonding, which can influence crystal packing and material properties. iucr.orgnih.gov

These properties have led to the exploration of phenanthroimidazole derivatives in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and medicinal chemistry. mdpi.comtandfonline.comrsc.org

Historical Development and Evolution of Research Perspectives

Research into phenanthroimidazole derivatives has evolved significantly over the years. Early studies focused on their synthesis and fundamental characterization. A common synthetic route is the Debus-Radziszewski reaction, a multicomponent condensation of 9,10-phenanthrenequinone, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netijcce.ac.ir

In recent years, the research focus has shifted towards harnessing the unique properties of these compounds for specific applications. This has been driven by advancements in materials science and a deeper understanding of structure-property relationships. Researchers are now exploring modifications to the core structure to fine-tune its photophysical and electrochemical properties for use in advanced materials and biological systems. For example, the introduction of different aryl substituents at the 2-position has been shown to significantly impact the cytotoxic activity of these compounds against various cancer cell lines. ijcce.ac.ir Furthermore, their fluorescent properties have been exploited in the development of probes for biological imaging. nih.govresearchgate.net

Scope and Academic Relevance of the Research Outline

The continued investigation of this compound and its derivatives holds significant academic relevance. The modular nature of its synthesis allows for the creation of a vast library of compounds with tailored properties. This facilitates fundamental studies into structure-property relationships, providing insights into how subtle changes in molecular structure can have a profound impact on material function.

The academic relevance extends to various disciplines:

Materials Science: The development of new emitters for OLEDs with improved efficiency and stability. tandfonline.comrsc.org

Medicinal Chemistry: The design of novel anticancer agents and fluorescent probes for bioimaging. ijcce.ac.iracs.org

Supramolecular Chemistry: The study of intermolecular interactions and their role in crystal engineering and the formation of functional materials. iucr.orgnih.gov

The research outlined in this article aims to provide a comprehensive overview of the current understanding of this compound, highlighting its importance as a building block in contemporary chemical research.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₄N₂ chemsynthesis.comnih.gov
Molecular Weight294.356 g/mol chemsynthesis.comnih.gov
Melting Point316-317 °C researchgate.net

Table 2: Spectroscopic Data for this compound Derivatives

DerivativeAbsorption Max (nm)Emission Max (nm)ApplicationSource
This compound~386Not specifiedFluorescent marker researchgate.netnih.gov
2-anthryl-1H-phenanthro[9,10-d]imidazoleNot specified486Fluorescent marker researchgate.net
2-pyrenyl-1H-phenanthro[9,10-d]imidazoleNot specified456Fluorescent marker researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N2 B13788721 2-Phenyl-1H-phenanthro[9,10-d]imidazole CAS No. 6931-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6931-31-3

Molecular Formula

C21H14N2

Molecular Weight

294.3 g/mol

IUPAC Name

2-phenyl-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C21H14N2/c1-2-8-14(9-3-1)21-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)23-21/h1-13H,(H,22,23)

InChI Key

DULAFGGSBLJMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1h Phenanthro 9,10 D Imidazole and Its Derivatives

Classic Condensation Approaches

Traditional methods for synthesizing the phenanthroimidazole core often rely on the condensation of three key components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

Debus-Radziszewski Reaction and Its Variants

The Debus-Radziszewski imidazole (B134444) synthesis is a cornerstone for the creation of 2-phenyl-1H-phenanthro[9,10-d]imidazole. wikipedia.org This multi-component reaction classically involves the condensation of a 1,2-dicarbonyl (phenanthrene-9,10-dione), an aldehyde (benzaldehyde for the parent compound), and ammonia, typically from ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.govscribd.com The reaction proceeds by forming a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the final imidazole ring. scribd.com

This versatile reaction can be adapted to produce a wide array of derivatives by varying the aldehyde component. For instance, using 2,2′-bithiophene-5-carboxaldehyde in place of benzaldehyde (B42025) yields 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole. nih.gov Similarly, a three-component reaction of phenanthrenequinone, p-diethylaminobenzaldehyde, and ammonium acetate has been employed to synthesize specific intermediates for further functionalization. acs.org The general applicability of this method allows for the successful synthesis of various 2-aryl-1H-phenanthro[9,10-d]imidazoles from a range of aromatic aldehydes. ijcce.ac.ir

Reaction Conditions Optimization: Temperature, Solvents, and Catalysts

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include temperature, solvent, and the choice of catalyst.

Temperature: Heating the reaction mixture is a common practice to drive the condensation forward. Refluxing conditions are often advantageous. nih.gov For example, a mixture of phenanthrene-9,10-dione, an amine, formaldehyde, and ammonium acetate in glacial acetic acid is refluxed for several hours. rsc.org

Solvents: Glacial acetic acid is a frequently used solvent and medium for this reaction, as it facilitates the condensation process. nih.govresearchgate.net Ethanol is another common solvent, particularly when used in conjunction with specific catalysts or under reflux conditions. ijcce.ac.ir

Catalysts: A variety of catalysts have been explored to improve reaction efficiency.

Acid Catalysts: Boric acid and molecular iodine have been used to catalyze the synthesis of related imidazole derivatives. ijprajournal.comscholarsresearchlibrary.com Iodine, in particular, has been shown to be an inexpensive, readily available, and eco-friendly catalyst for the one-pot synthesis of phenanthroimidazoles, offering excellent yields in short reaction times. scholarsresearchlibrary.comresearchgate.net

Nano-catalysts: Heterogeneous nano-catalysts, such as La0.5Pb0.5MnO3 supported on silica (B1680970), have demonstrated high efficacy in synthesizing 2-aryl-1H-phenanthro[9,10-d]imidazoles. ijcce.ac.ir These catalysts can be easily separated from the reaction mixture by filtration and potentially reused. ijcce.ac.ir

Ionic Liquids: Ionic liquids like 1,4-dimethylpiperaziniumdihydrosulfate have been used as catalysts, providing an alternative method for synthesis. researchgate.net

The table below summarizes various reaction conditions reported for the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives.

ReactantsCatalystSolventConditionsYieldReference
Phenanthrene-9,10-dione, Aromatic Aldehyde, Ammonium AcetateLa0.5Pb0.5MnO3 nanoparticles on silicaEthanolReflux, 2 hoursHigh ijcce.ac.ir
Phenanthrene-9,10-dione, Aromatic Aldehyde, Ammonium Acetate1,4-dimethylpiperaziniumdihydrosulfate--71.0-96.7% researchgate.net
2,2′-bithiophene-5-carboxaldehyde, Aniline (B41778), Phenanthrenequinone, Ammonium Acetate-Acetic AcidReflux74% nih.gov
Phenanthrene-9,10-dione, Aromatic Aldehyde, Ammonium AcetateMolecular Iodine (10 mol%)Solvent-freeGrinding, Room TempExcellent scholarsresearchlibrary.com

Advanced and Green Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing phenanthroimidazoles. These advanced techniques aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Multicomponent One-Pot Synthesis

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a highly efficient strategy. A novel, acid-catalyzed multicomponent one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole compounds has been developed using aromatic aldehydes, 9,10-phenanthrenequinone, and ammonium acetate. researchgate.net This approach simplifies the procedure and often results in high-purity products with excellent yields. researchgate.net The use of ultrasonic irradiation can further enhance these one-pot methods. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comjetir.orgnih.gov

The synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives has been successfully achieved under microwave irradiation. researchgate.net In some protocols, a catalyst such as polyethylene (B3416737) glycol is used in conjunction with microwaves to produce the desired compounds in as little as 5 to 8 minutes with yields between 80-85%. researchgate.net Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its environmental credentials. ijprajournal.comjetir.org This technique is considered an important tool for green chemistry, offering advantages like simple procedures and much faster reaction rates. jetir.orgnih.gov

The table below compares conventional and microwave-assisted synthesis for related imidazole compounds.

MethodReaction TimeYieldAdvantagesReference
Conventional HeatingSeveral hoursGoodStandard procedure ijprajournal.com
Microwave Irradiation1-8 minutesExcellent (up to 95%)Rapid, high yield, often solvent-free, energy efficient ijprajournal.comresearchgate.netjetir.org

Catalyst-Free and Environmentally Conscious Methods

Developing catalyst-free and environmentally friendly methods is a primary goal of modern synthetic chemistry. Several approaches for the synthesis of phenanthroimidazoles align with this objective.

Solvent-Free Synthesis: Grinding the reactants (1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate) together in a mortar and pestle at room temperature in the presence of a catalytic amount of iodine represents an efficient solvent-free method. scholarsresearchlibrary.com This approach offers a simple procedure, short reaction times, and excellent product yields. scholarsresearchlibrary.com

Ultrasound Irradiation: The use of ultrasound has been reported to promote the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. researchgate.net Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating.

Aqueous Media: Performing the synthesis in water as a solvent, where possible, is a key aspect of green chemistry. Boric acid has been used as a catalyst for the synthesis of triaryl-imidazole derivatives in aqueous media under ultrasound irradiation, a technique that could be applicable to phenanthroimidazoles. ijprajournal.com

These methods reduce or eliminate the need for volatile and hazardous organic solvents, minimize energy consumption, and simplify product purification, making them attractive for sustainable chemical manufacturing. scholarsresearchlibrary.comnih.gov

Regioselective Synthesis Strategies

The regioselective synthesis of this compound derivatives is crucial for tuning their chemical and physical properties for various applications. Regioselectivity in this context refers to the controlled placement of substituents on either the phenanthrene (B1679779) backbone or the 2-phenyl ring. The predominant strategy for achieving this control is through precursor-directed, multi-component reactions, where the substitution pattern of the final product is determined by the specific reactants used.

The most widely employed method is a one-pot, three-component condensation reaction, often referred to as a modification of the Radziszewski imidazole synthesis. This reaction involves the condensation of 9,10-phenanthrenequinone, an aromatic aldehyde, and a source of ammonia, typically ammonium acetate. ijcce.ac.irresearchgate.netjmchemsci.comresearchgate.net The regioselectivity is inherently high because the structure of the resulting 2-aryl-1H-phenanthro[9,10-d]imidazole is directly dictated by the choice of the starting aromatic aldehyde. ijcce.ac.ir For instance, employing a para-substituted benzaldehyde will yield a derivative with that same substituent at the para-position of the 2-phenyl ring.

Various catalysts and reaction conditions have been developed to optimize this synthesis, including the use of solid acid nano-catalysts, microwave irradiation, and ultrasonic assistance. ijcce.ac.irresearchgate.netresearchgate.net These modifications primarily serve to increase reaction yields and reduce reaction times while preserving the fundamental regioselectivity of the precursor-directed approach. jmchemsci.comresearchgate.net

The following table summarizes the synthesis of various regioselectively substituted 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives using this multi-component strategy.

Aromatic Aldehyde (Precursor)Reaction ConditionsProductYield (%)Reference
BenzaldehydeLa0.5Pb0.5MnO3 nanoparticles, Ethanol, Reflux, 2hThis compound89 ijcce.ac.ir
4-ChlorobenzaldehydeMicrowave (450W), 5 min2-(4-Chlorophenyl)-1H-phenanthro[9,10-d]imidazole96.7 researchgate.net
4-NitrobenzaldehydeLa0.5Pb0.5MnO3 nanoparticles, Ethanol, Reflux, 2h2-(4-Nitrophenyl)-1H-phenanthro[9,10-d]imidazole91 ijcce.ac.ir
4-MethylbenzaldehydeLa0.5Pb0.5MnO3 nanoparticles, Ethanol, Reflux, 2h2-(4-Methylphenyl)-1H-phenanthro[9,10-d]imidazole85 ijcce.ac.ir
3-NitrobenzaldehydeLa0.5Pb0.5MnO3 nanoparticles, Ethanol, Reflux, 2h2-(3-Nitrophenyl)-1H-phenanthro[9,10-d]imidazole88 ijcce.ac.ir
2,4-DichlorobenzaldehydeIonic Liquid Catalyst, 4h2-(2,4-Dichlorophenyl)-1H-phenanthro[9,10-d]imidazole91.3 researchgate.net
4-(N,N-dimethylamino)benzaldehydeIonic Liquid Catalyst, 4h2-(4-(N,N-dimethylamino)phenyl)-1H-phenanthro[9,10-d]imidazole88.6 researchgate.net

An alternative and less conventional regioselective route involves the aminolysis of 10,10-diazidophenanthren-9(10H)-one. scilit.comresearchgate.net In this method, reaction with nucleophilic amines triggers a self-condensation that results in the formation of the phenanthroimidazole core. The substitution pattern of the final product is dependent on the structure of the amine used, offering a different synthetic pathway to specifically substituted derivatives. scilit.com

Furthermore, post-synthesis functionalization represents another avenue for achieving regioselectivity. Direct C-H functionalization of the 2-aryl-1H-phenanthro[9,10-d]imidazole scaffold has been explored as a method to introduce additional substituents at specific sites after the heterocyclic core has been constructed. researchgate.net Another example is the Vilsmeier-Haack reaction; a 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole was successfully formylated using phosphorus(V) oxychloride and N,N-dimethylformamide, which regioselectively introduced a carbaldehyde group onto the bithiophene moiety. mdpi.com This demonstrates that substituents can be selectively added to the 2-aryl group after the primary synthesis is complete.

Derivatization and Functionalization Pathways of the 2 Phenyl 1h Phenanthro 9,10 D Imidazole Core

Strategies for C-H Functionalization

Direct functionalization of carbon-hydrogen bonds offers an efficient route to modify the PPI core without the need for pre-functionalized starting materials. Key positions for these modifications are the C2 phenyl ring and the C6 and C9 positions of the phenanthrene (B1679779) unit.

The phenyl group at the C2 position of the imidazole (B134444) ring is a prime target for functionalization. One notable strategy involves the photochemical conversion of a 2-halogenoaryl substituent. For instance, phenanthro[9,10-d]imidazoles that have a 2-halogenoaryl group at the C2 position can undergo a rapid, high-yield, photochemically driven direct arylation. nih.gov This reaction proceeds without the need for a sensitizer (B1316253) or a base and results in the formation of π-expanded, blue-emitting phenanthro[9',10':4,5]imidazo[1,2-f]phenanthridines. nih.gov The process is tolerant of a wide range of substituents, including both electron-donating and electron-withdrawing groups, as well as various heterocyclic units. nih.gov Evidence suggests the reaction operates through an SRN1 mechanism, which involves the formation of a radical anion as a critical step. nih.gov

The C6 and C9 positions on the phenanthrene backbone provide another avenue for derivatization. A series of aromatically substituted phenanthro[9,10-d]imidazole fluorophores have been synthesized by targeting these specific carbon atoms. acs.orgnih.gov Theoretical calculations indicate that the C6 and C9 positions are electronically distinct. nih.gov Modifications at these sites have been shown to positively influence the thermal properties of the resulting materials. acs.orgnih.gov

Research has demonstrated that the photophysical properties of these C6- and C9-substituted derivatives are significantly influenced by the size and conjugation extent of the attached substituents. acs.orgnih.gov It was found that functionalization at the C6 and C9 positions provides a moderate extension of conjugation compared to modifications made at the C2 position. acs.orgnih.gov Furthermore, intramolecular charge transfer (ICT) characteristics are observed to increase with the size of the substituted aromatic group, such as anthracene (B1667546) and pyrene (B120774). acs.orgnih.gov

N-Functionalization Strategies at the Imidazole Nitrogen (N1)

Functionalization at the N1 position of the central imidazole ring is a common strategy to alter the solubility, steric profile, and electronic properties of the molecule. The synthesis of 1-phenyl-1H-phenanthro[9,10-d]imidazole derivatives is often achieved through a one-pot condensation reaction, such as the Debus–Radziszewski reaction, which utilizes aniline (B41778) as a reactant to introduce the phenyl group at the N1 position. mdpi.com Another straightforward modification is methylation, leading to compounds like 2-(4-Bromophenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole. researchgate.net Additionally, the N1 atom can be protonated by acids like benzoic acid, leading to the formation of an ion pair complex, which alters the crystal packing and intermolecular interactions. nih.gov

Introduction of Specific Reactive Groups

The incorporation of reactive functional groups, such as formyl and carboxylic acid moieties, serves as a gateway for further complex derivatization and for tuning the molecule's properties.

The introduction of a formyl group (an aldehyde) can be achieved through a formylation reaction. For example, a 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole derivative was successfully formylated to yield 5′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2,2′-bithiophene-5-carbaldehyde. mdpi.comresearchgate.net This reaction utilizes phosphorus(V) oxychloride (POCl3) and N,N-dimethylformamide (DMF), where DMF acts as both a solvent and a reagent. mdpi.com The presence of the electron-deficient aldehyde group can induce an intramolecular charge transfer, leading to a bathochromic (red) shift in the molecule's absorption and emission spectra. mdpi.com

The resulting aldehyde can then be used as a precursor for introducing other functionalities, such as a carboxylic acid group, via subsequent reactions like the Knoevenagel condensation. researchgate.net In one study, the carbaldehyde derivative was reacted with rhodanine-3-acetic acid to produce a final compound containing a carboxylic acid moiety, which further modified the compound's physicochemical properties. mdpi.comresearchgate.net

Table 1: Synthesis of Formyl and Carboxylic Acid Derivatives
Reaction StepStarting MaterialReagentsConditionsProductYieldReference
FormylationPK1POCl3, DMF0 °C to 90 °C, 2 daysPK233% mdpi.comresearchgate.net
Knoevenagel CondensationPK2Rhodanine-3-acetic acid, Acetic acidRefluxPK378% researchgate.net

Incorporating heterocyclic units, particularly thiophene (B33073), into the PPI structure is a key strategy for developing materials with desirable optical and electrochemical properties for applications like organic light-emitting diodes (OLEDs). researchgate.net Thiophene-containing derivatives can be synthesized using the Debus–Radziszewski reaction. mdpi.comresearchgate.net This one-pot condensation involves reacting phenanthrenequinone, an appropriate aldehyde (like 2,2′-bithiophene-5-carboxaldehyde), aniline, and ammonium (B1175870) acetate (B1210297) in acetic acid. mdpi.com The resulting compounds, such as 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole, are typically thermally stable and luminescent in both solution and solid states. researchgate.net

Table 2: Debus–Radziszewski Synthesis of a Thiophene Derivative
ReactantsSolventConditionsProductYieldReference
2,2′-bithiophene-5-carboxaldehyde, Aniline, Phenanthrenequinone, Ammonium acetateAcetic acidReflux2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole (PK1)74% mdpi.com

Arylation and Alkylation Reactions (e.g., Suzuki Coupling)

Arylation and alkylation reactions are powerful tools for modifying the 2-phenyl-1H-phenanthro[9,10-d]imidazole core, enabling the introduction of a wide range of substituents at both the nitrogen and carbon atoms of the imidazole ring. These modifications can significantly impact the molecule's steric and electronic properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for C-C bond formation. While direct Suzuki coupling on the unsubstituted phenanthroimidazole core can be challenging, functionalization often begins with the introduction of a halogen atom, typically bromine or iodine, onto the phenanthroimidazole scaffold or the pendant phenyl ring. This halogenated derivative can then readily participate in cross-coupling reactions. For instance, a bromo-substituted phenanthroimidazole can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a suitable base to yield the corresponding arylated product. The general scheme for a Suzuki-Miyaura coupling reaction on a halogenated this compound is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling:

Where X = Br, I and R = Aryl, Heteroaryl

Direct C-H arylation is another emerging strategy that avoids the pre-functionalization step of halogenation. This method involves the direct coupling of a C-H bond on the phenanthroimidazole core with an aryl halide, typically catalyzed by a palladium complex. nih.gov

Alkylation, particularly at the N1 position of the imidazole ring, is a common strategy to improve solubility and modify the electronic properties of the molecule. The acidic N-H proton of the imidazole ring can be deprotonated with a base, followed by reaction with an alkyl halide to introduce an alkyl chain. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

Synthesis of Azo Derivatives

The synthesis of azo derivatives of this compound introduces the chromophoric azo (-N=N-) group, leading to compounds with intense color and interesting photophysical properties, making them suitable for applications as dyes and molecular switches. The synthetic pathway typically begins with the introduction of an amino group onto the 2-phenyl ring of the phenanthroimidazole core.

A common precursor is 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole, which can be readily synthesized. The nitro group is then reduced to an amino group to yield 4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline. This amino-functionalized derivative serves as the starting material for the diazotization-coupling reaction.

The synthesis of the diazonium salt is achieved by treating the 4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). icrc.ac.iricrc.ac.ir The resulting diazonium salt is highly reactive and is immediately used in the subsequent coupling step without isolation.

The diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form the corresponding azo dye. The position of the azo coupling on the aromatic ring of the coupling component is directed by the activating groups present. This versatile reaction allows for the synthesis of a wide array of azo derivatives with varying colors and properties by simply changing the coupling component. globalresearchonline.net

General Reaction Scheme for Azo Derivative Synthesis:

Diazotization: [Phenanthroimidazole]-Ar-NH₂ + NaNO₂ + 2HX → [Phenanthroimidazole]-Ar-N₂⁺X⁻ + NaX + 2H₂O

Azo Coupling: [Phenanthroimidazole]-Ar-N₂⁺X⁻ + Coupling Agent → [Phenanthroimidazole]-Ar-N=N-Coupling Agent-R + HX

Design Principles for Tailored Molecular Architectures

The design of tailored molecular architectures based on the this compound core is guided by a fundamental understanding of structure-property relationships. rsc.orgrsc.org By strategically introducing different functional groups at various positions on the phenanthroimidazole scaffold, it is possible to systematically tune its electronic and photophysical properties for specific applications, particularly in the realm of organic electronics. researchgate.net

A key design principle involves modulating the extent of π-conjugation. Extending the π-system by introducing aromatic or heteroaromatic substituents, for example through Suzuki coupling at the C2 position of the imidazole ring or at the phenanthrene moiety, generally leads to a red-shift in the absorption and emission spectra. acs.org This allows for the tuning of the emission color from blue to green and even red.

The introduction of electron-donating or electron-withdrawing groups is another powerful strategy to manipulate the electronic properties. Attaching electron-donating groups, such as methoxy (B1213986) or amino groups, to the 2-phenyl ring can increase the highest occupied molecular orbital (HOMO) energy level, while electron-withdrawing groups, such as nitro or cyano groups, can lower the lowest unoccupied molecular orbital (LUMO) energy level. This modulation of the frontier molecular orbitals is crucial for optimizing charge injection and transport in organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, the steric hindrance introduced by bulky substituents can play a significant role in the solid-state properties of these molecules. By attaching bulky groups, it is possible to suppress intermolecular interactions and prevent aggregation-caused quenching of fluorescence, leading to enhanced emission quantum yields in the solid state. researchgate.net This principle is particularly important for the development of efficient solid-state lighting and display technologies. The interplay between the electronic nature and the steric bulk of the substituents provides a versatile toolkit for the rational design of novel this compound derivatives with tailored functionalities. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structure Property Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Phenyl-1H-phenanthro[9,10-d]imidazole. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the molecule. researchgate.net In a DMSO-d₆ solvent, the aromatic protons of the phenanthrene (B1679779) and phenyl rings typically appear as a complex multiplet in the range of δ 7.44-8.88 ppm. The single proton attached to the imidazole (B134444) nitrogen (N-H) is also observed, with its chemical shift being sensitive to solvent and concentration. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum for this compound in DMSO-d₆ shows distinct signals for each carbon atom, with characteristic shifts for the aromatic carbons of the phenanthrene and phenyl moieties, as well as the carbons within the central imidazole ring. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation (e.g., HRMS, LC-MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. For this compound (C₂₁H₁₄N₂), the calculated molecular weight is approximately 294.35 g/mol . researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a top peak at a mass-to-charge ratio (m/z) of 294, which corresponds to the molecular ion [M]⁺. chemsynthesis.com A secondary peak is often observed at m/z 295, corresponding to the [M+1]⁺ ion due to the natural abundance of the ¹³C isotope. chemsynthesis.com High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula C₂₁H₁₄N₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands.

Key vibrations include the N-H stretch from the imidazole ring, which typically appears as a band around 3476 cm⁻¹ or 3319 cm⁻¹. nih.govijcce.ac.ir The C=N stretching vibration of the imidazole ring is observed around 1676 cm⁻¹. nih.gov Multiple bands in the regions of 1449-1581 cm⁻¹ and 713-867 cm⁻¹ are attributed to the C-H deformation and C=C stretching vibrations of the aromatic rings. nih.govijcce.ac.ir

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

This analysis shows that the compound crystallizes in the monoclinic space group P2₁/n. rsc.orgresearchgate.net The core phenanthroimidazole system is largely planar, and the study of this co-crystal provides valuable insight into the molecule's dimensions and potential packing motifs. The N-C bond lengths within the imidazole ring are found to be in the range of 1.312 (2) to 1.365 (2) Å. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions is crucial for explaining the solid-state properties of a material. Hirshfeld surface analysis performed on the benzoate (B1203000) co-crystal of this compound offers a quantitative and visual way to examine these interactions. rsc.orgresearchgate.net

The analysis reveals that the crystal packing is governed by a combination of hydrogen bonds and π-π stacking interactions. rsc.org The dominant interactions are H···H contacts, which account for 44.8% of the Hirshfeld surface, followed by H···C contacts at 30.6%. rsc.orgresearchgate.net The fingerprint plots also highlight the presence of N—H···O and C—H···O hydrogen bonds between the phenanthroimidazole cation and the benzoate anion, which consolidate the three-dimensional structure. rsc.org Additionally, weak π-π stacking interactions are observed between the phenanthroimidazole moieties. researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are vital for assessing the redox behavior and electronic properties of molecules, which are key to their application in materials science, such as in organic light-emitting diodes (OLEDs).

Cyclic voltammetry (CV) is the primary technique used to investigate the oxidation and reduction potentials of phenanthroimidazole derivatives. From the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These parameters are critical for evaluating a material's potential as an electron or hole transporter.

While the electrochemical properties of the broader phenanthroimidazole class are widely studied, specific experimental CV data, including oxidation/reduction potentials and corresponding HOMO/LUMO energy levels for the unsubstituted this compound, are not detailed in the available literature. However, the general methodology involves using a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum), with the compound dissolved in an appropriate solvent containing a supporting electrolyte.

Differential Pulse Voltammetry

Differential Pulse Voltammetry (DPV) is an electrochemical technique used to investigate the redox properties of chemical compounds. While specific DPV data for this compound is not extensively detailed in the available research, studies on its derivatives show that the phenanthro[9,10-d]imidazole scaffold is electrochemically active.

Research on various phenanthroimidazole derivatives demonstrates that these compounds are suitable for electrochemical analysis. osti.gov These studies typically involve dissolving the compound in an anhydrous solvent, such as acetonitrile, with a supporting electrolyte like tetra(n-butyl)ammonium hexafluorophosphate. researchgate.net A standard three-electrode system is employed, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode. researchgate.net The redox potentials obtained from DPV measurements provide insight into the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. These parameters are crucial for evaluating the potential of these materials in electronic applications, such as organic light-emitting diodes (OLEDs), by determining their charge injection and transport capabilities. Investigations into derivatives reveal that they undergo multistage electrochemical reduction and oxidation processes. researchgate.net

Thermal Analysis Techniques

Thermal analysis is a critical tool for characterizing the stability and phase behavior of materials. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on their suitability for applications that require high thermal stability, such as in electronic devices.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a quantitative assessment of its thermal stability. The phenanthro[9,10-d]imidazole class of compounds is recognized for its exceptional thermal properties. nih.gov

Studies on various derivatives consistently show high decomposition temperatures. The onset of thermal decomposition, often measured as the temperature at which 5% weight loss occurs (Td5), is typically well above 300°C, indicating that the core structure is very stable. For instance, a series of derivatives with thiophene (B33073) units showed decomposition beginning above 350°C. researchgate.net This high thermal stability is a key characteristic that makes these compounds promising candidates for use as host materials in phosphorescent OLEDs. researchgate.net

Table 1: TGA Decomposition Temperatures (Td5) of Selected Phenanthro[9,10-d]imidazole Derivatives

Compound Td5 (°C)
Derivative with Thiophene Rings > 350

Note: Td5 represents the temperature at which 5% mass loss is observed.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. This technique is particularly useful for determining the melting temperature (Tm) and other phase transitions.

The parent compound, this compound, exhibits a high melting point of approximately 316-317°C. researchgate.net The introduction of various functional groups to this core structure influences its melting temperature. For example, derivatives featuring thiophene rings have been reported with melting temperatures in the range of 250–267°C. researchgate.net Analysis of other derivatives shows that substitutions on the phenyl ring can either slightly increase or decrease the melting point, depending on the nature of the substituent. nih.gov This high melting point, indicative of a rigid and stable molecular structure, complements the thermal stability data obtained from TGA.

Table 2: Melting Temperatures (Tm) of this compound and a Derivative

Compound Melting Temperature (Tm) (°C)
This compound 316-317

Theoretical and Computational Investigations of 2 Phenyl 1h Phenanthro 9,10 D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and molecular geometry of phenanthroimidazole derivatives. mdpi.com These calculations are crucial for understanding the fundamental properties of these molecules, such as their stability, reactivity, and potential applications in electronic devices.

A common approach involves geometric optimization of the molecule's structure to find its lowest energy conformation. ppor.az For derivatives of 2-Phenyl-1H-phenanthro[9,10-d]imidazole, calculations have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) level of theory with a 6-31G(d,p) basis set. ppor.az Such calculations provide detailed information on bond lengths and angles within the optimized structure.

Furthermore, DFT is used to determine key quantum chemical parameters that describe the molecule's electronic behavior. These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, chemical potential, and the electrophilicity index. ppor.az

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, and a moderate energy gap can suggest potential applications in organic semiconductors, solar cells, or organic light-emitting diodes (OLEDs). ppor.az For instance, a derivative of this compound has been predicted to have a moderate energy gap of 4.088 eV, indicating its potential for such applications. ppor.az

The analysis of these quantum-chemical parameters can also reveal insights into the molecule's reactivity. For example, a high ionization potential suggests that the molecule can act as an electron donor in chemical reactions. ppor.az Moderate chemical hardness indicates that the molecule is reasonably stable and does not readily undergo electron transfer. ppor.az

Table 1: Quantum Chemical Parameters for a this compound Derivative

ParameterValue
EHOMO-5.005 eV
ELUMO-0.917 eV
Energy Gap (ΔE)4.088 eV
Ionization Potential5.005 eV
Electron Affinity0.917 eV
Chemical Hardness2.044 eV
Chemical Softness0.489 eV
Electronegativity2.961 eV
Chemical Potential-2.961 eV
Electrophilicity Index2.146 eV

This table is based on data for 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine. ppor.az

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules. scirp.org This approach allows for the prediction of spectroscopic features, such as UV-visible absorption and emission spectra, which are crucial for understanding the photophysical behavior of compounds like this compound. scirp.org

By applying TD-DFT, researchers can calculate the electronic transition energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-visible spectrum. scirp.org These calculations can help to elucidate the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions, and can also identify charge-transfer (CT) characteristics. scirp.org The method can also be used to predict the energies of the lowest singlet and triplet excited states, which is important for applications in OLEDs.

For example, in studies of similar complex organic molecules, TD-DFT has been used to calculate the first ten excited singlet states to understand their electronic properties. scirp.org The calculations can also provide insights into how the molecular environment, such as the presence of solvent molecules, can influence the excited-state properties.

Furthermore, TD-DFT can be used to compute excited-state dipole moments, which are important for understanding how the charge distribution within the molecule changes upon photoexcitation. scirp.org This information is valuable for designing molecules with specific photophysical properties, such as those with large Stokes shifts, which are desirable for applications in fluorescence imaging and sensing.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rdd.edu.iq For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions in different environments. rdd.edu.iq

In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic positions. rdd.edu.iq By solving Newton's equations of motion, the trajectory of each atom can be followed over time, allowing for the exploration of the molecule's conformational landscape. This is particularly useful for understanding how the phenyl and phenanthroimidazole rings are oriented with respect to each other and how this orientation might change in different solvents or in the solid state.

MD simulations are also well-suited for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in determining the bulk properties of the material. nih.gov For instance, simulations of imidazole (B134444) in aqueous solution have been used to investigate the structure of the hydration shells around the molecule and the dynamics of hydrogen bonding between imidazole and water molecules. rdd.edu.iq Similar studies on this compound could reveal how it interacts with other molecules in a mixture or in a crystal, which is important for understanding its solubility and crystal packing.

Quantum Chemical Approaches to Charge Transfer Characterization

The charge transfer properties of this compound and its derivatives are of significant interest for their potential applications in optoelectronics. Quantum chemical methods provide a powerful means to characterize and quantify intramolecular charge transfer (ICT) in these systems. rsc.org

One approach to studying ICT is to analyze the changes in the electronic distribution upon excitation from the ground state to an excited state. This can be visualized through the molecular orbitals involved in the electronic transition. For a donor-π-acceptor (D-π-A) type molecule, an ICT transition typically involves the promotion of an electron from a molecular orbital localized on the donor moiety to one localized on the acceptor moiety. rsc.org

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that can be used to investigate charge transfer interactions. nih.gov NBO analysis can quantify the hyperconjugative charge transfer interactions between different parts of a molecule. For example, in a derivative of this compound, NBO analysis was used to explore the intramolecular hydrogen bonding by calculating the charge transfer from the lone pair of a nitrogen atom to the σ* orbital of an O-H bond. nih.gov

The extent of ICT can also be probed by examining the solvatochromic behavior of the molecule, which is the change in its absorption and emission spectra as a function of solvent polarity. rsc.org A large solvatochromic shift is often indicative of a significant change in the dipole moment of the molecule upon excitation, which is a hallmark of an ICT process. rsc.org Theoretical calculations can be used to compute the ground and excited state dipole moments to rationalize the experimentally observed solvatochromism.

Predictive Modeling for Structure-Performance Relationships

Predictive modeling based on quantum chemical calculations plays a crucial role in establishing structure-performance relationships for molecules like this compound. By systematically modifying the molecular structure in silico and calculating the resulting changes in electronic and photophysical properties, it is possible to predict how these modifications will affect the performance of the molecule in a particular application. ijcce.ac.ir

For example, in the context of OLEDs, theoretical models can be used to predict how the introduction of different substituent groups on the phenanthroimidazole core will affect the molecule's emission color, quantum yield, and charge transport properties. rsc.org By calculating the HOMO and LUMO energy levels, it is possible to assess the suitability of the molecule for use as an emitter or a host material in an OLED device. rsc.org Such computational screening can significantly accelerate the discovery of new materials with improved performance.

Structure-activity relationship (SAR) studies, guided by computational modeling, have also been employed to understand the biological activity of phenanthroimidazole derivatives. ijcce.ac.ir For instance, by synthesizing a series of 2-aryl-1H-phenanthro[9,10-d]imidazoles with different substituents on the phenyl ring and evaluating their cytotoxicity against various cancer cell lines, it was possible to establish that the incorporation of polar groups, such as N-acetyl or nitro groups, significantly enhanced the cytotoxic activity. ijcce.ac.ir Such studies demonstrate the power of combining synthesis, biological evaluation, and computational modeling to develop predictive models for the design of new therapeutic agents.

Applications of 2 Phenyl 1h Phenanthro 9,10 D Imidazole in Advanced Materials and Systems

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The phenanthroimidazole scaffold is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its high thermal stability and excellent electron transport capabilities. mdpi.comtandfonline.com Derivatives of 2-Phenyl-1H-phenanthro[9,10-d]imidazole are extensively utilized as emitters, host materials, and charge transport components, contributing to the fabrication of highly efficient and durable OLED devices. tandfonline.com

Emitter Applications (Blue Light Emitters)

Achieving efficient and color-pure deep-blue emission is a critical challenge in OLED technology for full-color displays and solid-state lighting. rsc.org Derivatives of this compound have emerged as exceptional candidates for blue light emitters. rsc.org By modifying the core structure, researchers have developed a variety of high-performance blue emitters, including those that operate through "hot exciton" mechanisms, which enhance the utilization of electrically generated excitons. acs.orgnih.gov

For instance, a non-doped OLED employing the derivative DCBCPPI exhibited deep-blue emission with a maximum external quantum efficiency (EQE) of 5.92% and Commission Internationale de l'Éclairage (CIE) coordinates of (0.18, 0.14). rsc.org Another derivative, CzB-MOPPI, achieved an impressive EQE of 5.97% with deep-blue CIE coordinates of (0.16, 0.08) in a non-doped device. tandfonline.com Through an "isomer engineering" strategy, the emitter PPIM-22F achieved a maximum EQE of 7.87% with CIE coordinates of (0.16, 0.10). acs.orgnih.gov These results highlight the potential of phenanthroimidazole-based molecules to produce efficient and stable blue light, a key requirement for next-generation displays. umich.edu

Performance of OLEDs with this compound-Based Blue Emitters

Emitter CompoundMax. EQE (%)CIE Coordinates (x, y)Device TypeReference
PPI-3-SBF8.41(0.16, 0.07)Non-doped bohrium.com
PPIM-22F7.87(0.16, 0.10)Non-doped acs.orgnih.gov
PPIM-12F7.45(0.16, 0.10)Non-doped acs.org
CzB-MOPPI5.97(0.16, 0.08)Non-doped tandfonline.com
DCBCPPI5.92(0.18, 0.14)Non-doped rsc.org
Py-BPA-BPI5.64(0.17, 0.29)Non-doped cityu.edu.hk
mTPE-DPI5.52(0.15, 0.10)Doped rsc.org
Ph-BPA-BPI4.56(0.15, 0.08)Non-doped cityu.edu.hk
BCzB-PPI4.43(0.157, 0.080)Non-doped nih.gov
BPPI4.0-Double-layer tandfonline.com

Host Materials for Phosphorescent OLEDs

The high triplet energy of the phenanthroimidazole scaffold makes its derivatives excellent host materials for phosphorescent OLEDs (PhOLEDs), particularly for blue phosphors which have historically suffered from poor stability. nih.govbioengineer.org An effective host material must have a higher triplet energy than the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission.

Derivatives of this compound have been successfully employed as hosts for blue, green, and red PhOLEDs. nih.govrsc.org For example, a novel host material, Si(PPI)₂, was used to fabricate high-performance PhOLEDs, achieving a peak EQE of 19.2% for green emission and 12.0% for red emission. rsc.org In another study, a derivative served as a host for a red phosphorescent dopant, resulting in a device with a peak efficiency of 15.9% and a low turn-on voltage of 2.8 V. researchgate.net The use of phenanthroimidazole-based hosts has also led to highly efficient green PhOLEDs with current efficiencies reaching 50.6 cd/A and EQEs of 17.0%. nih.gov

Performance of PhOLEDs Using this compound-Based Host Materials

Host CompoundDopant ColorMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Reference
Si(PPI)₂Green19.2-51.1 rsc.org
ASPINCGreen17.050.653.4 nih.gov
2-[4-(N,N-diphenylamino)phenyl]-1-phenylphenanthro[9,10-d]imidazoleRed15.9 (Peak Eff.)21.529.9 researchgate.net
ASPINCRed14.515.216.5 nih.gov
Si(PPI)₂Red12.0-15.6 rsc.org
TPA-PPI-DBFBlue8.005.90- rsc.org
Si(PPI)₂Blue6.1-8.0 rsc.org

Charge Transport Layer Components

Balanced charge injection and transport are crucial for achieving high efficiency and long operational lifetimes in OLEDs. The inherent electronic properties of phenanthroimidazole derivatives make them suitable for use in charge transport layers. mdpi.com Their strong electron-withdrawing nature facilitates their use as electron-transporting materials (ETMs). tandfonline.com For instance, the derivative PPI-2BI has been used as both an emitter and an electron-transporting layer in a simple bilayer OLED, achieving an EQE of 3.81%. tandfonline.com

Furthermore, by incorporating pyridine (B92270) rings into the phenanthroimidazole skeleton, researchers have developed new ETMs with high electron mobilities of around 10⁻³ cm²/Vs, which is significantly greater than that of the commonly used material BPhen. rsc.org Conversely, modifications can also enhance hole-transporting properties. Some derivatives have been shown to possess bipolar charge transport characteristics, meaning they can efficiently transport both electrons and holes. rsc.orgrsc.org This bipolar nature is highly desirable as it helps to confine the recombination of charge carriers within the emissive layer, thereby increasing device efficiency. rsc.org

Aggregation-Induced Emission (AIE) Luminogens

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their light emission efficiency decreases significantly in the solid state or at high concentrations. Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit intensely upon aggregation. nih.gov This property is highly advantageous for solid-state lighting applications like OLEDs.

Several derivatives of this compound have been designed to be AIE-active luminogens (AIEgens). rsc.orgresearchgate.net By integrating a tetraphenylethylene (B103901) (TPE) group—a well-known AIE-active moiety—with one or two phenanthroimidazole units, researchers have synthesized blue emitters that exhibit strong AIE characteristics. rsc.org For example, the AIEgen 2PPI-TPE showed a high solid-state quantum yield of 73.4%. rsc.org A non-doped OLED based on this material produced blue light with an EQE of 2.48%, while a doped device improved the EQE to 3.55%. rsc.org These AIE-active phenanthroimidazole derivatives not only overcome the ACQ problem but also often exhibit multifunctional properties like reversible mechanochromism, where their emission color changes upon mechanical grinding. rsc.org

Device Performance Optimization and Efficiency Enhancement

Optimizing OLED performance involves a multi-faceted approach, encompassing molecular design, material properties, and device architecture. The versatility of the this compound core has been central to several key optimization strategies.

One effective strategy is the design of molecules with hybridized local and charge-transfer (HLCT) characteristics. nih.govrsc.org These materials can harvest both singlet and triplet excitons, leading to higher efficiencies. The introduction of a benzene (B151609) bridge in the DCBCPPI molecule, for example, created HLCT characteristics and significantly improved the OLED performance, achieving an exciton (B1674681) utilization efficiency as high as 73%. rsc.org

Beyond molecular design, device fabrication techniques also play a crucial role. The use of phenanthroimidazole derivatives in crystalline OLEDs (C-OLEDs) has led to devices with high carrier mobility and ordered molecular arrangements, resulting in enhanced light emission and lower driving voltages. nih.gov

Fluorescent Probes and Chemical Sensing

The strong fluorescence and environmentally sensitive photophysical properties of this compound derivatives make them excellent candidates for fluorescent probes and chemical sensors. acs.orgwku.edu These sensors can detect a variety of analytes, including metal ions and anions, with high sensitivity and selectivity. acs.org The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence quenching upon interaction with the target analyte. acs.org

Phenanthroimidazole-based probes have been developed for the detection of various ions. A probe named MPIP was designed for the selective detection of silver (Ag⁺) and fluoride (B91410) (F⁻) ions, demonstrating a limit of detection (LOD) for Ag⁺ as low as 1.8 nM. researchgate.net Another probe, based on a phenanthroimidazole–indolium conjugate, was developed for the colorimetric and near-infrared fluorescent detection of cyanide (CN⁻), achieving an LOD of 26 nM in aqueous solution. rsc.org

Furthermore, by leveraging the AIE properties of these compounds, highly sensitive "turn-on" or "turn-off" sensors can be created. One such AIE-based probe was used for the sequential detection of Ag⁺ and thiocyanate (B1210189) (SCN⁻) in real water and saliva samples. mdpi.com

Performance of this compound-Based Fluorescent Sensors

Probe CompoundTarget AnalyteLimit of Detection (LOD)Sensing MechanismReference
MPIPAg⁺1.8 nMFluorescence Quenching researchgate.net
1c (Derivative)F⁻9.12 x 10⁻⁷ MFluorescence Quenching / Red Shift mdpi.com
Phenanthroimidazole–indolium conjugateCN⁻26 nMColorimetric / Fluorescence Change rsc.org

Pre-column Derivatization Reagents for Analytical Detection

The strong fluorescence of the phenanthroimidazole core is leveraged in analytical chemistry for the sensitive detection of various analytes. By functionalizing the core structure, reagents can be designed to react with specific target molecules, thereby tagging them with a highly fluorescent marker for subsequent analysis.

A notable example is the use of 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) as a pre-column derivatization reagent for the determination of amines using high-performance liquid chromatography (HPLC). rsc.org In this method, amines are converted to their corresponding acid amides through a condensation reaction with PPIA. rsc.org This reaction yields highly fluorescent derivatives that can be easily detected. The derivatized amines exhibit an excitation maximum at 260 nm and an emission maximum at 380 nm, allowing for sensitive and selective quantification. rsc.org The stability of these labeled derivatives ensures they can be efficiently analyzed by HPLC, with detection limits reported to be in the femtomole range (3.1–18.2 fmol). rsc.org

The synthesis of the core 2-aryl-1H-phenanthro[9,10-d]imidazole structure itself often involves the reaction of 9,10-phenanthrenequinone, an aromatic aldehyde, and an ammonium (B1175870) source. researchgate.net This synthetic route highlights the accessibility of the core structure for further functionalization into derivatization reagents.

Table 1: HPLC-Fluorescence Detection of Amines using PPIA Derivatization

Parameter Value
Labeling Reagent 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA)
Excitation Maximum (λex) 260 nm
Emission Maximum (λem) 380 nm

Fluorescent Markers for Imaging Applications

The inherent luminescence of phenanthroimidazole derivatives makes them excellent candidates for fluorescent markers in biological imaging. chemsynthesis.com Their high thermal stability is a significant advantage in these applications. mdpi.com Researchers have synthesized and investigated new phenanthro[9,10-d]-imidazole derivatives for their potential as fluorescent probes in fluorescence imaging. chemsynthesis.com

For instance, a derivative, 2'-(1H-phenanthro[9,10-d]imidazol-2-yl)-phenyl-4-carboxylic acid N-hydroxysuccinimide ester (PB1-1), was developed as a fluorescent probe for medical imaging. mdpi.com This compound contains an ester group that acts as a reactive site for conjugation to biomolecules like proteins. Studies involving its conjugation to human serum albumin (HSA) and concanavalin (B7782731) A (Con A) demonstrated that the resulting bioconjugates were highly stable and suitable for staining fixated cells. mdpi.com Furthermore, these conjugates exhibited low cytotoxicity, suggesting their potential for live imaging applications. mdpi.com The research confirmed that the choice of the ester group was effective for actively binding to proteins. mdpi.com

The photophysical properties of these markers can be tuned by modifying the functional groups attached to the phenanthroimidazole core. chemsynthesis.commdpi.com This allows for the development of probes with specific absorption and emission characteristics tailored for different imaging modalities and biological targets.

Optic Chemosensors

The phenanthro[9,10-d]imidazole scaffold is a versatile platform for designing optical-based sensors for the detection of various ions and molecules. researchgate.net The sensing mechanism often relies on changes in the fluorescence intensity or color of the compound upon interaction with a specific analyte. researchgate.net These changes can be triggered by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). researchgate.net

Derivatives of phenanthroimidazole have been developed as "turn-on" fluorescent sensors. For example, a sensor based on this scaffold was designed for the dual-responsive detection of acidic pH and Cu²⁺ ions in semi-aqueous media. rsc.org Another study reported a phenanthro[9,10-d]imidazole-based probe for the selective and sensitive detection of Hg²⁺ with a "turn-on" fluorescence response, which was successfully applied for cell imaging. rsc.org

The design of these chemosensors involves incorporating specific recognition moieties into the this compound structure that can selectively bind to the target analyte. This binding event alters the electronic properties of the fluorophore, leading to a measurable change in its optical signal.

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, this compound and its derivatives have been investigated as components in dye-sensitized solar cells (DSSCs). These compounds can act as the sensitizers that absorb light and initiate the process of converting solar energy into electrical energy.

Role as Chromophores and Sensitizers

The core function of a sensitizer (B1316253) in a DSSC is to absorb sunlight and inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). Imidazole-based dyes, including phenanthroimidazole derivatives, are attractive for this role due to their strong light absorption properties and the tunability of their chemical structure. researchgate.net

A series of dyes based on 1H-phenanthro[9,10-d]imidazole chromophores have been developed and characterized for use in DSSCs. These dyes demonstrated good power conversion efficiencies, reaching up to 4.68%, which is about 45-70% of the efficiency achieved with the standard N719 ruthenium-based dye under similar fabrication conditions. The introduction of the phenanthroimidazole chromophore into the dye structure helps to improve light-harvesting properties due to the extension of the π-conjugated system.

Table 2: Performance of a DSSC with a Phenanthroimidazole-based Dye

Parameter Value
Maximum Efficiency 4.68%

Charge Recombination Dynamics

A critical factor limiting the efficiency of DSSCs is charge recombination, where the injected electron in the TiO₂ conduction band recombines with either the oxidized dye molecule or the redox electrolyte. This process represents a loss of potential photocurrent. The structure of the sensitizer dye plays a crucial role in mitigating these recombination events.

Studies have shown that incorporating specific moieties into the 1H-phenanthro[9,10-d]imidazole structure can effectively slow down charge recombination. For example, the addition of arylamine groups to the dye was found to retard the recombination of electrons from the TiO₂ with the oxidized dye molecules. The hydrophobic nature of the phenanthroimidazole core can also help to prevent the redox mediator from approaching the semiconductor surface, further inhibiting recombination. In some p-type NiO-based DSSCs, charge recombination can occur on an ultrafast timescale, from picoseconds to microseconds, which is a major obstacle to achieving high efficiencies. Designing dye structures that promote rapid charge separation and slow down recombination is therefore a key strategy in improving DSSC performance.

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies like optical switching, frequency conversion, and data storage. Organic molecules with large π-conjugated systems and significant charge transfer character are promising candidates for NLO materials.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the NLO properties of phenanthro[9,10-d]-imidazole derivatives. mdpi.com These calculations can predict key NLO parameters like the first hyperpolarizability (β), which is a measure of the second-order NLO response. For certain derivatives of this compound, DFT calculations have revealed significant NLO properties. mdpi.com The presence of electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT), is a common strategy to enhance the NLO response of these molecules. mdpi.com

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound -
2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid PPIA
9,10-Phenanthrenequinone -
2'-(1H-phenanthro[9,10-d]imidazol-2-yl)-phenyl-4-carboxylic acid N-hydroxysuccinimide ester PB1-1
Human Serum Albumin HSA
Concanavalin A Con A
Titanium Dioxide TiO₂

Structure Performance Relationships in 2 Phenyl 1h Phenanthro 9,10 D Imidazole Derivatives

Impact of Substituent Nature and Position on Photophysical Properties

The photophysical behavior of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives is highly sensitive to their molecular structure. Substituents can alter the energy of the frontier molecular orbitals, influence the nature of electronic transitions, and affect the molecule's interaction with its environment.

The introduction of different functional groups allows for significant modulation of the absorption and emission spectra. Generally, the core structure exhibits absorption bands attributable to π→π* transitions within the conjugated phenanthro[9,10-d]imidazole system. nih.govmdpi.com The position of these bands can be shifted by extending conjugation or by adding electron-donating or electron-withdrawing groups, which can also introduce intramolecular charge transfer (ICT) character to the transitions. nih.govmdpi.com

For instance, introducing a formyl group (an electron-withdrawing group) to a bithiophene-substituted phenanthroimidazole derivative (moving from PK1 to PK2) induces a bathochromic (red) shift in both absorption and emission. nih.gov This shift is attributed to the introduction of ICT character, mixing with the π→π* transition. nih.govmdpi.com Further extension of the conjugated system by adding a rhodanine-3-acetic acid group (PK3) results in an even more significant red shift. nih.gov

Similarly, replacing the C2-phenyl ring with a pyridine (B92270) ring (Pyri-PI) results in a red-shift of the emission spectrum compared to the parent this compound (Phen-PI). researchgate.net This is explained by a decrease in the HOMO-LUMO energy gap. researchgate.net The introduction of an azo group (-N=N-) linked to various aromatic moieties also extends the conjugation, leading to absorption and emission at longer wavelengths. dergipark.org.tr Among three such azo derivatives (PA1, PA2, PA3), the one with a naphthol group (PA3) showed the most significant bathochromic shift in emission, which is explained by the enhanced electron-charge transfer from the longer conjugation. dergipark.org.tr

Table 1: Effect of Substituents on Absorption and Emission Maxima (λmax)
CompoundSubstituent DescriptionAbsorption λmax (nm)Emission λmax (nm)Solvent
Phen-PIParent compound-371.5, 388.5, 403.5Not Specified
Pyri-PIPyridine at C2-position-409.5, 433.5Not Specified
PK12-(2,2′-bithiophen-5-yl)-1-phenyl382-386440-465Various
PK2PK1 with formyl group on bithiophene406-421495-564Various
PK3PK2 reacted with rhodanine-3-acetic acid400-415 & 509-548571-614Various
PA3Azo-linked 2-naphthol (B1666908) group~360 & ~500~420DMF

The photoluminescence quantum yield (PLQY), a measure of emission efficiency, is also strongly dependent on the molecular structure. The parent compound, Phen-PI, has a PLQY of 0.383. researchgate.net Introducing a pyridine group at the C2 position to create Pyri-PI increases the PLQY to 0.528. researchgate.net

In the PK series of derivatives, the introduction of functional groups that promote ICT character tends to decrease the quantum yield. nih.gov The parent bithiophene derivative (PK1) has the highest PLQY of 26.8%, exhibiting emission from a locally excited state. nih.gov The introduction of a formyl group (PK2) enhances ICT character and lowers the PLQY to 14.5%. nih.gov Further modification to the rhodanine-3-acetic acid derivative (PK3) results in a significant drop in PLQY to just 0.6%, a typical phenomenon for emissions of a pure ICT nature. nih.gov

The Stokes' shift, the difference in energy between the absorption and emission maxima, is an indicator of the difference in geometry and electronic structure between the ground and excited states. For PK1, the Stokes' shift is small, as expected for a rigid molecule emitting from a locally excited state. nih.gov For PK2 and PK3, which have significant ICT character, the Stokes' shifts are much larger, indicating a more substantial change in electronic distribution upon excitation. nih.gov Azo-substituted derivatives also show large Stokes' shifts, in the range of 60–92 nm, which is suitable for many fluorescence applications. dergipark.org.tr

Table 2: Photoluminescence Quantum Yield (PLQY) and Stokes' Shift of Derivatives
CompoundPLQY (Φ)Stokes' Shift (nm)Notes
Phen-PI0.383-Parent compound. researchgate.net
Pyri-PI0.528-Pyridine substitution enhances PLQY. researchgate.net
PK10.268SmallBlue-shifted emission, highest QY in series. nih.gov
PK20.145LargeICT character decreases QY. nih.gov
PK30.006LargeStrong ICT character significantly quenches emission. nih.gov
PA Derivatives-60-92Azo derivatives with large Stokes' shifts. dergipark.org.tr

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of compounds with a significant change in dipole moment between the ground and excited states. This is often observed in molecules with strong ICT character.

Derivatives such as PK2, which contains an electron-donating phenanthroimidazole core and an electron-withdrawing aldehyde group, exhibit a pronounced positive solvatochromic effect. nih.gov As the polarity of the solvent increases, the emission band shows a significant bathochromic (red) shift. nih.gov This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. nih.gov In contrast, the PK1 derivative, which lacks a strong ICT character, shows negligible solvatochromism, with its emission spectra overlapping in various solvents. nih.gov Similarly, phenanthroimidazole-azo derivatives show a bathochromic shift for the n→π* transition in more polar solvents like DMF, indicating stabilization of the excited state. dergipark.org.trresearchgate.net

While many luminophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some phenanthroimidazole derivatives exhibit the opposite phenomenon: aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). In AIE/AIEE-active molecules, non-emissive or weakly emissive solutions become highly luminescent upon aggregation. nih.gov This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov

Imidazole (B134444) derivatives featuring multiple phenyl rings with rotational freedom are good candidates for AIEE. nih.gov For example, a 2-hydroxyl phenyl imino modified phenanthro[9,10-d]imidazole probe was synthesized that demonstrated AIEE activity in an aqueous medium. researchgate.net Another study on a Br-substituted phenanthroimidazole derivative (t-PhIm-Thi-Br) showed it to be almost non-emissive in a good solvent (DMF, PLQY = 0.7%) but highly emissive (green-yellow light, PLQY = 19%) when aggregated in pure water. researchgate.net This unique AIE phenomenon was accompanied by the emergence of a new emission band with a very large Stokes' shift. researchgate.net

Correlation between Molecular Structure and Electrochemical Behavior (HOMO/LUMO Levels)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial parameters that govern the charge injection and transport properties of materials in electronic devices. These energy levels can be determined experimentally using techniques like cyclic voltammetry and are strongly correlated with the molecular structure.

The introduction of electron-withdrawing or electron-donating groups systematically tunes the HOMO and LUMO levels. For example, incorporating a pyridine ring, which is electron-deficient, into the phenanthroimidazole skeleton can lower both the HOMO and LUMO energy levels. researchgate.netrsc.org In a comparative study, replacing the C2-phenyl group in Phen-PI with a pyridyl group to form Pyri-PI resulted in the HOMO level decreasing from -5.69 eV to -5.78 eV and the LUMO level decreasing from -2.55 eV to -2.78 eV. researchgate.net The reduction in the LUMO level was more pronounced, leading to a smaller energy gap, which is consistent with the observed red-shift in emission. researchgate.net

The position of the substituent is also critical. A study of three pyridine-containing derivatives showed that the energy levels could be regulated by changing the connecting position of the pyridine-phenyl group (at the C2 or N1 position of the imidazole). rsc.org Attaching the group at the N1 position (NPI-p3Py) or at both C2 and N1 positions (CNPI-p3Py) resulted in lower-lying HOMO/LUMO levels compared to attachment at the C2 position (CPI-p3Py). rsc.org This demonstrates that modification at the N1-position is an effective strategy for tuning the electrochemical properties of these materials. rsc.org

Table 3: Electrochemical Properties of this compound Derivatives
CompoundSubstituent DescriptionHOMO (eV)LUMO (eV)Energy Gap (eV)
Phen-PIParent compound-5.69-2.553.14
Pyri-PIPyridine at C2-position-5.78-2.783.00
CPI-p3PyPyridine-phenyl at C2-position-5.83-2.713.12
NPI-p3PyPyridine-phenyl at N1-position-5.91-2.843.07
CNPI-p3PyPyridine-phenyl at C2 and N1-5.99-2.933.06

Influence of Structural Modification on Thermal Stability

High thermal stability is a prerequisite for materials used in applications like OLEDs, which involve high-temperature vacuum deposition processes and generate heat during operation. Phenanthro[9,10-d]imidazole derivatives are generally known for their excellent thermal properties, often exhibiting high decomposition temperatures (Td, the temperature at which 5% weight loss occurs) and high melting points (Tm) or glass transition temperatures (Tg). nih.gov

Structural modifications can influence this inherent stability. Introducing bulky or rigid substituents can enhance thermal stability by increasing molecular weight and restricting intermolecular motion. For instance, two derivatives containing a triphenylamine (B166846) group, 4-PIPTPA and 4-PIPCFTPA, showed very high thermal stability with Td values of around 446 °C. researchgate.net

However, the effect is not always straightforward. In the PK series, the introduction of an aldehyde group (PK2) or a rhodanine-3-acetic acid group (PK3) did not significantly alter the melting temperature compared to the parent compound (PK1). nih.gov Interestingly, both PK2 and PK3 showed a higher 5% weight loss temperature (Td) by about 18-19 °C compared to PK1, indicating that the addition of these functional groups enhanced decomposition stability despite having little effect on the melting point. nih.gov This highlights that different thermal properties can be independently tuned through careful molecular design.

Table 4: Thermal Properties of this compound Derivatives
CompoundSubstituent DescriptionTm (°C)Td (5% loss) (°C)Analysis Method
PK12-(2,2′-bithiophen-5-yl)-1-phenyl298312DSC/TGA
PK2PK1 with formyl group300331DSC/TGA
PK3PK2 with rhodanine-3-acetic acid>360330DSC/TGA
4-PIMCFTPATriphenylamine & trifluoromethylphenyl-350TGA
4-PIPTPATriphenylamine & p-tolyl-~446TGA
4-PIPCFTPATriphenylamine & trifluoromethylphenyl-~446TGA

Structure-Electroluminescence Performance Relationships in OLEDs

The phenanthroimidazole moiety is a promising building block for materials used in blue light-emitting applications due to its excellent thermal stability, high fluorescence efficiency, and balanced carrier injection properties. rsc.org The electroluminescent properties of this compound derivatives can be systematically altered by introducing different functional groups at various positions on the core structure. These modifications influence key performance parameters of OLEDs, such as emission color, efficiency, and operational stability.

Aryl groups attached at the C2-carbon of the imidazole moiety cause considerable alteration in the electronic properties, which is evident from the absorption and emission spectra. rsc.org For instance, the introduction of thiophene (B33073) rings to the phenanthro[9,10-d]imidazole core has been explored for OLED applications. researchgate.net These derivatives are luminescent in both solution and solid states, emitting blue light. researchgate.net The intensity of electroluminescence in devices using these materials can be enhanced by increasing the concentration of the derivative in the active layer. researchgate.net

Further research has demonstrated that creating dual-core materials, by combining the phenanthroimidazole chromophore with others like anthracene (B1667546) or pyrene (B120774), leads to stable blue emissions in nondoped OLEDs. rsc.org Specifically, 2-(9-Anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole and 2-(1-pyrenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole have been synthesized and shown to exhibit low turn-on voltages and stable blue emissions with specific CIE coordinates. rsc.org The incorporation of bulky substituent groups is also a strategy to retain high triplet energies in the solid state, which is beneficial for achieving high external quantum efficiencies in blue phosphorescent OLEDs. osti.gov

The design of phenanthroimidazole derivatives with mild bipolar characteristics, by considering the electron-deficient nature of the sp2 nitrogen and the substitution possibilities at the N1 and C2 atoms of the imidazole ring, has led to materials with strong blue emissions. rsc.org It has been noted that substitution at the N1 position is orthogonal to the plane of the imidazole ring, which limits the effect of extended conjugation. rsc.org

DerivativeKey Structural FeatureObserved Electroluminescence Performance Characteristic
Derivatives with thiophene unitsThiophene rings attached to the phenanthroimidazole coreBlue light emission in the solid state with photoluminescence quantum yields ranging from 12% to 23%. researchgate.net
2-(9-Anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazoleDual core with anthracene chromophoreStable blue emission with CIE of (0.16, 0.17) and a low turn-on voltage of 2.6 V. rsc.org
2-(1-pyrenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazoleDual core with pyrene chromophoreStable blue emission with CIE of (0.15, 0.12) and a low turn-on voltage of 2.5 V. rsc.org
Phenanthro[9,10-d]triazole and imidazole derivativesIncorporation of bulky substituent groupsRetention of high triplet energies in the solid state, leading to external quantum efficiencies >20% in blue phosphorescent OLEDs. osti.gov

Investigation of Structure-Activity Relationships for Bio-related Applications (excluding specific biological activities/data)

The versatile structure of this compound has also made it a scaffold of interest for various bio-related applications. The biological activities of these derivatives are closely tied to the nature and position of substituent groups on the phenanthroimidazole framework.

In the context of cytotoxic agents, structure-activity relationship studies have indicated that the incorporation of nitrogen or oxygen-containing polar groups, such as N-acetyl or nitro groups, at the para or meta positions of the 2-phenyl ring significantly enhances cytotoxicity against certain cell lines. ijcce.ac.ir For instance, a derivative containing a para-N-phenyl acetamide (B32628) group showed a pronounced effect. ijcce.ac.ir Conversely, derivatives with less polar substituents, such as a para-methylphenyl group, have been reported to exhibit lower cytotoxicity. ijcce.ac.ir

The application of these compounds as fluorescent probes for bioimaging is another area of active research. The introduction of specific functional groups can alter the photophysical properties of the molecule, making them suitable for staining live cells. nih.gov For example, the addition of a formyl group and a rhodanine-3-acetic acid group to a 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole core was found to cause a bathochromic shift in both absorption and emission spectra. nih.govmdpi.com The derivative with the rhodanine-3-acetic acid group was noted for its potential in staining live cells and its retention after fixation. nih.gov These studies highlight the significant influence of the functional group on the compound's applicability in fluorescence imaging. nih.govmdpi.com

Furthermore, derivatives of 1H-phenanthro[9,10-d]imidazole have been synthesized and investigated as multifunctional agents for potential therapeutic applications, such as in Alzheimer's disease. nih.gov These studies focus on how different substitutions on the core structure can lead to inhibitory activity against protein aggregation, a key factor in neurodegenerative diseases. nih.gov Conjugates of naphthalimide and phenanthro[9,10-d]imidazole have also been synthesized and evaluated, with certain derivatives showing significant interaction with DNA through groove binding and partial intercalation. researchgate.net The nature of the substituent, such as an ethylpiperazine group, was found to be important for these interactions. researchgate.net

Derivative Class/ModificationBio-related ApplicationObserved Structure-Activity Relationship
Aryl derivatives with polar groups (e.g., N-acetyl, nitro)Cytotoxic agentsIncorporation of polar groups at the para/meta positions of the phenyl ring enhances cytotoxicity. ijcce.ac.ir
Derivatives with a rhodanine-3-acetic acid groupFluorescent probes for bioimagingThis functional group leads to a bathochromic shift in absorption and emission, and enhances staining potential of live cells. nih.govmdpi.com
Naphthalimide-phenanthro[9,10-d]imidazole conjugatesDNA interacting agentsThe aromatic framework allows for hydrophobic interactions with DNA, with specific substituents like ethylpiperazine influencing the binding. researchgate.net
Derivatives with various substitutionsInhibitors of protein aggregationModifications to the core structure can impart strong inhibitory activity against β-amyloid aggregation. nih.gov

Future Research Directions and Emerging Opportunities for 2 Phenyl 1h Phenanthro 9,10 D Imidazole

Development of Novel Synthetic Routes

While established methods like the Radziszewski reaction are commonly used for the synthesis of 2-phenyl-1H-phenanthro[9,10-d]imidazole, there is a continuous drive towards developing more efficient, economical, and environmentally friendly synthetic strategies. Future research will likely focus on:

Catalytic Systems: The exploration of novel catalysts, such as ionic liquids and nano-catalysts, can lead to higher yields, shorter reaction times, and milder reaction conditions. For instance, the use of 1,4-dimethylpiperaziniumdihydrosulfate has been reported to provide high yields in short reaction times. researchgate.net Similarly, La0.5Pb0.5MnO3 nanoparticles supported on silica (B1680970) have been utilized as a heterogeneous catalyst for the one-pot, three-component synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. ijcce.ac.ir

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating organic reactions. researchgate.net Further development of microwave-assisted protocols for the synthesis of this compound derivatives can significantly reduce reaction times and improve energy efficiency. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions are highly desirable for their atom economy and operational simplicity. researchgate.net Future efforts will likely focus on designing new multicomponent strategies that allow for the direct assembly of complex this compound derivatives from simple and readily available starting materials. researchgate.net An acid-catalyzed, one-pot synthesis involving aromatic aldehydes, 9,10-phenanthrenequinone, and ammonium (B1175870) acetate (B1210297) under ultrasonic irradiation has already been reported as a novel route. researchgate.net

Exploration of New Derivatization Strategies

The functionalization of the this compound core is a key strategy for tuning its physicochemical and biological properties. Future research in this area will likely explore:

Introduction of Diverse Functional Groups: The systematic introduction of various electron-donating and electron-withdrawing groups, as well as reactive moieties, can significantly impact the compound's fluorescence, electronic properties, and biological activity. mdpi.comnih.gov For example, the incorporation of formyl and rhodanine-3-acetic acid groups has been shown to influence the photophysical properties of phenanthroimidazole derivatives. mdpi.comnih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki cross-coupling reaction have been employed to functionalize the phenanthroimidazole core. researchgate.net Further exploration of various cross-coupling methodologies will enable the synthesis of a wider array of derivatives with tailored properties.

"Click Chemistry" Approaches: The use of click chemistry reactions could provide a highly efficient and modular approach for the synthesis of complex this compound-based architectures, including conjugates with biomolecules and polymers.

Integration into Advanced Functional Materials and Devices

The excellent thermal stability and photophysical properties of this compound make it a promising candidate for various advanced materials and devices. rsc.org Emerging opportunities include:

Organic Light-Emitting Diodes (OLEDs): Phenanthroimidazole derivatives have been investigated as blue light-emitting materials and electron transport materials in OLEDs. rsc.orgtandfonline.com Future work will focus on designing new derivatives with improved quantum yields, color purity, and device stability for next-generation displays and lighting.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of this compound derivatives to their local environment makes them suitable for the development of fluorescent probes for bioimaging and chemosensors for the detection of ions and small molecules. researchgate.netnih.gov Research into conjugates with antimicrobial peptides has shown potential for monitoring antimicrobial processes. acs.orgnih.govresearchgate.net

Nonlinear Optical (NLO) Materials: Certain derivatives have shown potential as NLO materials, which could have applications in optoelectronics and photonics. tandfonline.com Further investigation into structure-property relationships will be crucial for designing materials with enhanced NLO properties.

Further Elucidation of Fundamental Mechanistic Insights

A deeper understanding of the fundamental photophysical and electrochemical processes governing the behavior of this compound is crucial for its rational design in various applications. Future research should aim to:

Investigate Excited-State Dynamics: Detailed studies of the excited-state properties, including charge transfer character and intersystem crossing rates, will provide valuable insights for optimizing their performance in OLEDs and other optoelectronic devices. nih.gov

Elucidate Structure-Property Relationships: A systematic investigation of how subtle changes in the molecular structure affect the photophysical and electronic properties will enable the fine-tuning of these materials for specific applications.

Explore Host-Guest Interactions: Understanding the interactions of this compound derivatives with different host materials is critical for their application in doped OLEDs and other composite materials.

Computational Design and Prediction of Advanced Properties

Computational chemistry plays an increasingly important role in the design and prediction of the properties of new materials. For this compound, future computational studies will focus on:

Density Functional Theory (DFT) Calculations: DFT and time-dependent DFT (TD-DFT) methods can be used to predict the electronic structure, frontier molecular orbital energies, and photophysical properties of new derivatives, guiding synthetic efforts towards promising candidates. tandfonline.comrsc.org

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound derivatives in different environments, which is particularly relevant for understanding their behavior in biological systems and condensed phases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: For medicinal chemistry applications, QSAR studies can be employed to develop models that predict the biological activity of new derivatives based on their molecular descriptors, accelerating the discovery of new therapeutic agents.

Multidisciplinary Research Perspectives

The full potential of this compound can be realized through collaborative, multidisciplinary research efforts that bridge chemistry, physics, materials science, and biology. Emerging multidisciplinary opportunities include:

Theranostics: Combining the diagnostic (fluorescence imaging) and therapeutic (e.g., anticancer or antimicrobial) properties of this compound derivatives could lead to the development of novel theranostic agents. ijcce.ac.iracs.orgnih.gov

Bioelectronics: The integration of these compounds into electronic devices that interface with biological systems could open up new possibilities in biosensing and bioelectronics.

Smart Materials: The development of "smart" materials based on this compound that respond to external stimuli (e.g., light, pH, temperature) could lead to applications in areas such as drug delivery and adaptive optics. The investigation of photochromic properties is an initial step in this direction. colab.ws

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